molecular formula C21H16ClF3S2 B2620195 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide CAS No. 337923-77-0

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide

Cat. No.: B2620195
CAS No.: 337923-77-0
M. Wt: 424.92
InChI Key: XHFXNOMBHDMGQA-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide is a sulfur-containing aromatic compound characterized by a central benzene ring substituted with a sulfanyl-methyl group and a 3-(trifluoromethyl)benzyl moiety. The 4-chlorophenyl group attached to the sulfur atom introduces electron-withdrawing properties, which may influence its reactivity and binding affinity in biological systems.

Properties

IUPAC Name

1-chloro-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]phenyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3S2/c22-18-8-10-19(11-9-18)27-20-7-2-1-5-16(20)14-26-13-15-4-3-6-17(12-15)21(23,24)25/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXNOMBHDMGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active agents, including GSK4112 (SR6452) and XCT790 (from ).

Compound Key Structural Features Reported Activity
Target Compound 4-Chlorophenyl, sulfanyl-methyl, 3-(trifluoromethyl)benzyl No direct data; inferred potential for GPCR or ion channel modulation .
GSK4112 (SR6452) N-[(4-chlorophenyl)methyl], nitro-thienyl, glycinate ester PPARδ agonist; metabolic regulation and anti-inflammatory effects .
XCT790 Trifluoromethyl-thiadiazol, cyano-propenamide Estrogen-related receptor α (ERRα) inverse agonist; impacts mitochondrial function .
Montelukast Derivatives Sulfanyl-methyl, cyclopropane-carboxylic acid, quinoline () Leukotriene receptor antagonists; used in asthma therapy .

Key Comparative Insights

Electron-Withdrawing Groups :

  • The 4-chlorophenyl and trifluoromethyl groups in the target compound enhance electrophilicity, similar to GSK4112 and XCT790 . These groups may improve binding to hydrophobic pockets in proteins, as seen in PPARδ and ERRα targeting .
  • In contrast, Montelukast derivatives () prioritize sulfanyl and carboxylic acid groups for direct receptor antagonism, emphasizing polar interactions .

Sulfur Linkage: The sulfanyl-methyl bridge in the target compound parallels the sulfanyl groups in Montelukast, which are critical for leukotriene receptor binding . However, the absence of a quinoline moiety (as in Montelukast) suggests divergent biological targets.

Pharmacological Potential: While GSK4112 and XCT790 have well-defined roles in nuclear receptor modulation, the target compound’s lack of ester or amide functionalities (common in these analogs) may limit its metabolic stability or bioavailability.

Biological Activity

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C21H16ClF3S
  • Molecular Weight : 407.87 g/mol
  • CAS Number : 337923-77-0

The biological activity of this compound is attributed to its structural components, particularly the presence of the trifluoromethyl group, which enhances metabolic stability and lipid solubility. This allows for improved membrane permeability and interaction with various biological targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of inflammatory mediators.
  • Antioxidant Activity : The presence of electron-withdrawing groups like trifluoromethyl contributes to increased antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.

In Vitro Studies

Several studies have assessed the biological activity of this compound against various cell lines and enzyme targets.

Study Target IC50 Value (μM) Notes
Study 1AChE10.4Moderate inhibition observed .
Study 2BChE7.7Effective against butyrylcholinesterase .
Study 3COX-219.2Significant inhibition noted .
Study 4LOX-1513.2Exhibited moderate activity against lipoxygenases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : The compound was evaluated for cytotoxic effects against breast cancer MCF-7 cells, demonstrating significant inhibitory effects, indicating potential as an anticancer agent.
  • Neuroprotective Effects : In models simulating neurodegenerative diseases, the compound showed promise in protecting neuronal cells from apoptosis via modulation of cholinergic signaling pathways.

Structure-Activity Relationship (SAR)

The structural modifications significantly influence the biological activity of the compound. The trifluoromethyl group enhances binding affinity to target proteins through halogen bonding interactions, while the chlorophenyl moiety contributes to overall lipophilicity and bioavailability.

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